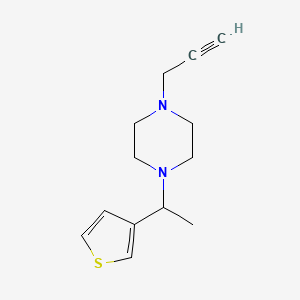

1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine

Description

Properties

IUPAC Name |

1-prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-3-5-14-6-8-15(9-7-14)12(2)13-4-10-16-11-13/h1,4,10-12H,5-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWZOCVJWJKTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=C1)N2CCN(CC2)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine can be achieved through several methods:

Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU.

Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.

Chemical Reactions Analysis

1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynyl or thiophen-3-ylethyl groups can be replaced by other substituents.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Similarities and Divergences

Key Structural Features:

- Piperazine Core : Common to all analogues, enabling nitrogen-mediated hydrogen bonding and conformational flexibility.

- Substituent Diversity :

Table 1: Structural Comparison of Piperazine Derivatives

Pharmacological Activity

Receptor Affinity and Selectivity:

- 5-HT1A Receptor: The target compound’s thiophene group may mimic coumarin derivatives’ hydrogen-bonding capacity, though lacking the acetyl group linked to subnanomolar affinity in coumarin-piperazines (e.g., compound 5d: Ki = 0.2 nM) .

- Selectivity Over 5-HT2A : Thiophene’s smaller size compared to coumarin may reduce off-target effects, analogous to halogen-substituted arylpiperazines .

Table 2: Pharmacological Profiles of Selected Analogues

Biological Activity

1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine is a compound belonging to the piperazine class, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula : C13H18N2S

IUPAC Name : 1-prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine

CAS Number : 1645481-67-9

The compound's structure features a piperazine ring substituted with a prop-2-ynyl group and a thiophene moiety, which contributes to its unique biological properties.

The biological activity of 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate signaling pathways and enzyme activities, potentially leading to therapeutic effects in various biological contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, compounds similar to 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

In vitro tests demonstrated that certain derivatives exhibited complete inhibition of bacterial growth within hours of exposure .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The presence of the thiophene group is believed to enhance its efficacy against cancer cell lines.

Case Studies

-

MCF-7 Breast Cancer Cell Line :

- The compound was evaluated for cytotoxicity against MCF-7 cells, showing promising results with an IC50 value comparable to established chemotherapeutics like Doxorubicin.

- Mechanistic Insights :

Anti-inflammatory Properties

Research indicates that piperazine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses. The specific pathways influenced by 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine are currently under investigation but are thought to involve the NF-kB signaling pathway.

Comparative Analysis with Other Piperazine Derivatives

To contextualize the biological activity of 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine, it can be compared with other known piperazine derivatives:

| Compound | Primary Use | Biological Activity |

|---|---|---|

| Trimetazidine | Anti-anginal | Cardioprotective |

| Aripiprazole | Antipsychotic | Dopamine receptor modulation |

| Quetiapine | Antipsychotic | Serotonin receptor modulation |

The unique substitution pattern of 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine may impart distinct pharmacological properties compared to these compounds .

Q & A

Q. What are the optimal synthetic routes for 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine precursor (e.g., 1-(2-fluorobenzyl)piperazine) with propargyl bromide in DMF under basic conditions (e.g., K₂CO₃). Key parameters include:

- Temperature : Room temperature for 6–7 hours to minimize side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Purification : Column chromatography (e.g., EtOAc/hexane gradients) ensures high purity .

Monitoring via TLC and optimizing stoichiometry (e.g., 1.2 equivalents of propargyl bromide) improves yield.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR identifies protons on the piperazine ring (δ 2.5–3.5 ppm) and thiophene substituents (δ 6.8–7.2 ppm).

- ¹³C NMR confirms carbonyl (δ 170–175 ppm) and alkyne (δ 70–90 ppm) groups .

- IR Spectroscopy :

- Alkyne C≡C stretches (~2100 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) validate functional groups .

- Mass Spectrometry :

- High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What safety protocols are recommended for handling 1-Prop-2-ynyl-4-(1-thiophen-3-ylethyl)piperazine?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

- Methodological Answer :

- Substituent Variation : Replace the thiophene group with other heterocycles (e.g., furan, pyridine) to assess receptor binding.

- Biological Assays : Test derivatives in in vitro models (e.g., HIV entry inhibition assays) to correlate substituent effects with activity .

- Key Findings :

- Bulky substituents (e.g., trifluoromethyl groups) enhance selectivity for targets like CCR5 .

- Electron-withdrawing groups on the piperazine ring improve metabolic stability .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with receptors (e.g., CCR5). Focus on binding energy (ΔG) and hydrogen-bonding patterns .

- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability .

- MD Simulations : Run 100-ns trajectories to assess conformational dynamics in aqueous environments .

Q. How can contradictory data in pharmacological assays be resolved?

- Methodological Answer :

- Replicate Experiments : Repeat assays under controlled conditions (e.g., pH 7.4, 37°C) to confirm reproducibility.

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).

- Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.